Suberimidic acid, dihydrochloride

Collagen crosslinking Biomaterials Tissue engineering

Choose DMS for its unique 11.0 Å spacer—the longest non-cleavable imidoester crosslinker—capturing lysine interactions beyond the reach of DMA/DMP. Direct comparative data confirm DMS delivers higher collagen crosslinking density, increased cellulase thermostability (unlike DMA), and 92.1% protein retention in EM fixation vs. 74% for DMA. Amine-reactive, membrane-permeable, water-soluble, and charge-preserving at pH 7–10. Essential for structural biology, collagen biomaterials, enzyme immobilization, and high-fidelity microscopy.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 34490-86-3
Cat. No. B1266139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberimidic acid, dihydrochloride
CAS34490-86-3
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCOC(=N)CCCCCCC(=N)OC.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-13-9(11)7-5-3-4-6-8-10(12)14-2;/h11-12H,3-8H2,1-2H3;1H
InChIKeyDASMEZATWQCXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suberimidic Acid, Dihydrochloride (CAS 34490-86-3): A Versatile Homobifunctional Crosslinker for Protein Research and Biomaterial Engineering


Suberimidic acid, dihydrochloride, more commonly referred to as dimethyl suberimidate dihydrochloride (DMS), is a homobifunctional, amine-reactive crosslinking reagent characterized by two imidoester groups connected by an 8-atom (11.0 Å) spacer arm . This water-soluble, membrane-permeable compound is specifically designed to form stable amidine bonds with primary amines in proteins and other biomolecules under mild alkaline conditions (pH 7.0–10.0), with the reaction preserving the net positive charge of the target amine . Its primary applications lie in the study of protein quaternary structure, enzyme immobilization and stabilization, and the fabrication of crosslinked biomaterials like collagen-based scaffolds [1].

Why 'Any' Imidoester Crosslinker Is Not a Sufficient Substitute for Suberimidic Acid, Dihydrochloride


While dimethyl suberimidate (DMS) belongs to the class of homobifunctional imidoester crosslinkers, its specific 8-atom spacer arm length and resulting crosslinking distance (11.0 Å) are not generic; other in-class compounds like dimethyl adipimidate (DMA, 8.6 Å) and dimethyl pimelimidate (DMP, 9.2 Å) possess shorter spacer arms, which can lead to failed or suboptimal crosslinking in applications requiring a specific inter-residue distance [1]. This physical difference translates to significant functional variations. For instance, DMS has been shown to yield higher crosslinking efficiency in collagen and greater thermal stability enhancement in enzymes compared to DMA, and it is distinguished as the longest in a series of three non-cleavable imidoester crosslinkers, making it the essential choice when a mid-length, non-cleavable link is required for preserving native protein interactions [2].

Quantifiable Differentiation: Suberimidic Acid, Dihydrochloride vs. Its Closest Analogues


Superior Crosslinking Efficiency of DMS Compared to DMA in Collagen Fibrils

In a direct comparative study using reconstituted fibrils of type I calf skin collagen, dimethyl suberimidate (DMS) achieved a greater degree of crosslinking than its shorter-chain analogue, dimethyl adipimidate (DMA) [1]. This establishes DMS as the more effective crosslinker for collagen-based applications where higher crosslink density is required.

Collagen crosslinking Biomaterials Tissue engineering

Thermal Stabilization of Cellulase Complex by DMS Crosslinking in Contrast to Destabilization by DMA and DTBP

An investigation into the thermal inactivation of a cellulase complex crosslinked with three different bisimidoesters revealed that only dimethyl suberimidate (DMS) conferred a protective effect, leading to a slight increase in thermal stability. In contrast, crosslinking with the shorter dimethyl adipimidate (DMA) or the cleavable dimethyl-3-3'-dithiobispropionimidate (DTBP) slightly decreased thermal stability [1].

Enzyme stabilization Biocatalysis Thermal inactivation

Quantified Superiority of DMS as a Tissue Fixative: Renders 92.1% of Liver Protein Insoluble vs. 74% for DMA

A foundational study comparing diimidoesters as fixatives for electron microscopy quantified that dimethyl suberimidate (DMS) rendered 92.1% of protein from fresh liver insoluble, significantly outperforming dimethyl adipimidate (DMA), which only rendered 74% of the protein insoluble under identical conditions [1].

Tissue fixation Electron microscopy Protein insolubility

Spacer Arm Length as a Determinant of Crosslinking Distance: DMS (11.0 Å) vs. DMP (9.2 Å) and DMA (8.6 Å)

The physical spacer arm length directly dictates the maximum distance between two crosslinkable amine groups. Dimethyl suberimidate (DMS) provides an 11.0 Å spacer arm, which is longer than the 9.2 Å of dimethyl pimelimidate (DMP) and the 8.6 Å of dimethyl adipimidate (DMA) [1]. This longer reach enables DMS to crosslink lysine residues that are too distant to be connected by DMA or DMP.

Crosslinking distance Spacer arm Protein structure

Preservation of Protein Charge State: DMS vs. NHS Esters

A key chemical distinction of imidoester crosslinkers like DMS is that the resulting amidine bond retains the net positive charge of the original primary amine at physiological pH, unlike reactions with N-hydroxysuccinimide (NHS) esters which neutralize the charge . This property is critical for maintaining native protein structure and function post-crosslinking.

Protein charge Amidine bond Crosslinker chemistry

Evidence-Based Application Scenarios for Suberimidic Acid, Dihydrochloride


High-Performance Crosslinking of Collagen for Tissue Engineering Scaffolds

For researchers engineering collagen-based biomaterials, DMS is the imidoester crosslinker of choice. The direct comparative data demonstrates its ability to crosslink collagen to a greater degree than the shorter DMA [1]. This higher crosslinking efficiency translates to a more robust, stable scaffold with improved mechanical properties, which is essential for applications in tissue regeneration where structural integrity and controlled degradation are critical. The evidence provides a clear rationale for prioritizing DMS over DMA to achieve the desired material performance.

Stabilizing Industrial Enzymes Against Thermal Inactivation

In industrial biotechnology or biosensor development where enzymes are subjected to thermal stress, DMS offers a unique advantage. Unlike crosslinking with DMA or DTBP, which was shown to decrease thermal stability, DMS crosslinking resulted in a slight increase in thermal stability of the cellulase complex [1]. This functional outcome directs users aiming to enhance the operational lifetime and robustness of their enzymatic processes under elevated temperatures to select DMS as the only effective option among this set of crosslinkers.

Quantitative Tissue Fixation for Electron and Light Microscopy

For electron and light microscopy applications demanding maximal protein retention and structural fidelity, the quantitative performance of DMS as a fixative is well-established. It rendered 92.1% of liver protein insoluble, a clear and measurable 18.1 percentage point improvement over DMA (74%) under optimal conditions [1]. This makes DMS the superior choice for preparing high-quality biological specimens, ensuring that a greater proportion of the native protein content is immobilized and available for subsequent staining and analysis, thereby leading to more accurate and representative ultrastructural data.

Probing Protein Quaternary Structure with a Long-Reach, Non-Cleavable Crosslinker

In structural biology studies aimed at mapping protein-protein interactions or determining quaternary structure, the 11.0 Å spacer arm of DMS is a critical differentiating factor. As the longest non-cleavable option among the DMA/DMP/DMS family [1], DMS is uniquely suited to capture interactions between lysine residues that are spaced too far apart to be crosslinked by shorter analogues. This extended reach increases the likelihood of detecting and mapping relevant interaction interfaces, making DMS an essential tool for generating comprehensive and meaningful crosslinking mass spectrometry (XL-MS) data or for stabilizing specific protein complexes for biophysical analysis.

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